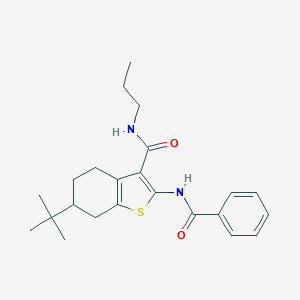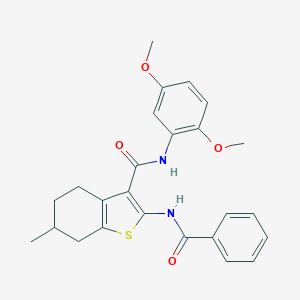
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its binding to GPCRs, which leads to the activation or inhibition of downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR being targeted.
Biochemical and Physiological Effects:
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of immune function. These effects are thought to be mediated through the activation or inhibition of specific GPCRs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is that the effects of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may vary depending on the specific GPCR being targeted, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research involving 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of more targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its effects on various physiological processes.
Métodos De Síntesis
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process involving the condensation of various reagents. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acrylate, followed by reduction with sodium borohydride and subsequent reaction with propylamine and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the structure and function of these receptors. GPCRs are a large family of membrane proteins that play important roles in various physiological processes, including sensory perception, hormone regulation, and neurotransmission. 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function.
Propiedades
Fórmula molecular |
C23H30N2O2S |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,24,27)(H,25,26) |
Clave InChI |
YSRQEPWLWMVPFX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)
![Methyl 4-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289360.png)
![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289370.png)
![ethyl 2-(benzoylamino)-3-[(5-chloro-2-methoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289372.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)